![molecular formula C7H4BrClN2S B2924847 6-Bromo-4-chloro-1,3-benzothiazol-2-amine CAS No. 81822-77-7](/img/structure/B2924847.png)
6-Bromo-4-chloro-1,3-benzothiazol-2-amine
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Overview
Description
6-Bromo-4-chloro-1,3-benzothiazol-2-amine is a compound with the molecular formula C7H4BrClN2S . It has a molecular weight of 263.54 .
Synthesis Analysis
The synthesis of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine can be achieved through various methods. One such method involves the reaction of 2,6-dichlorobenzothiazole with 4-bromoaniline in n-butanol, followed by the slow addition of 4 M HCl in dioxane. The reaction mixture is then heated at 90° C for 18 hours. Another method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine consists of a benzothiazole ring system, which is a bicyclic structure containing a benzene ring fused to a thiazole ring . The compound has a bromine atom attached to the 6th carbon and a chlorine atom attached to the 4th carbon of the benzothiazole ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole . These derivatives have been found to have significant anti-inflammatory and analgesic activities .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 263.542 Da and a monoisotopic mass of 261.896698 Da .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmacologically active molecules. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties . The presence of the benzothiazole moiety is significant in medicinal chemistry due to its resemblance to the indole system, which is prevalent in many natural products and pharmaceuticals.
Future Directions
The future research directions for 6-Bromo-4-chloro-1,3-benzothiazol-2-amine could involve exploring its potential biological activities. Benzothiazole derivatives have been found to possess a broad spectrum of biological activities, including antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . Therefore, 6-Bromo-4-chloro-1,3-benzothiazol-2-amine could be a promising candidate for further pharmacological studies.
properties
IUPAC Name |
6-bromo-4-chloro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCPJYFTOWXQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-1,3-benzothiazol-2-amine |
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